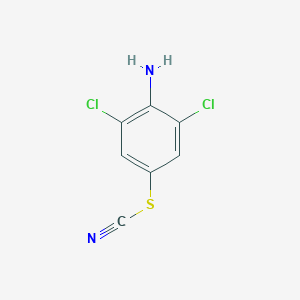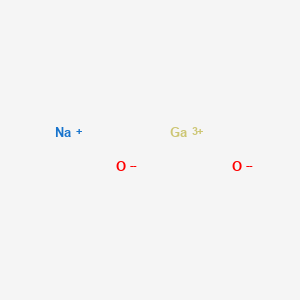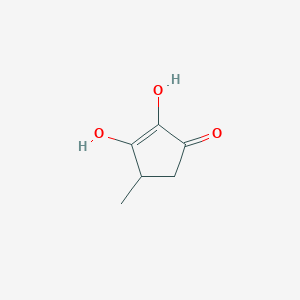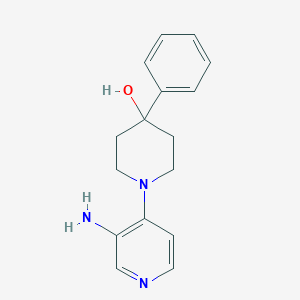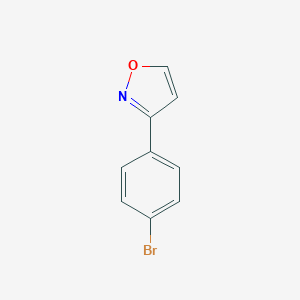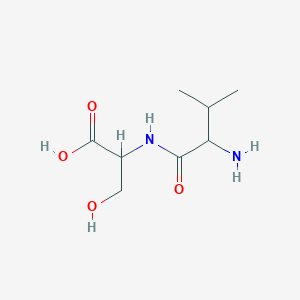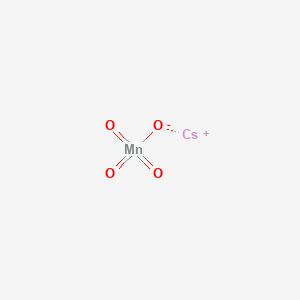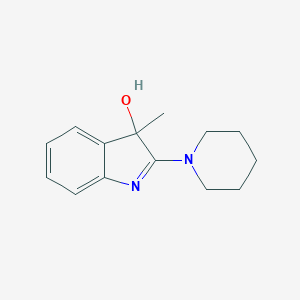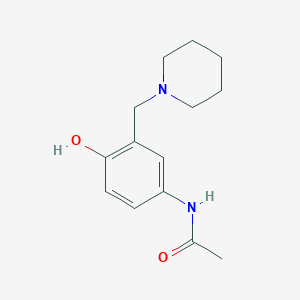
n-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide, commonly known as HAPA, is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. HAPA is a white crystalline powder that is soluble in water and has a molecular weight of 249.3 g/mol.
Scientific Research Applications
HAPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, HAPA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. In agriculture, HAPA has been used as a growth regulator for plants, improving their yield and quality. In environmental science, HAPA has been used as a chelating agent for heavy metal ions, making it useful for the removal of pollutants from water.
Mechanism of Action
The mechanism of action of HAPA is not fully understood, but it is believed to work by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. HAPA may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
HAPA has been shown to have a variety of biochemical and physiological effects, including reducing inflammation and pain, improving plant growth and yield, and removing heavy metal pollutants from water. HAPA has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
HAPA has several advantages for use in lab experiments, including its high purity, solubility in water, and low toxicity. However, HAPA has some limitations, such as its limited stability in certain conditions, which may affect its effectiveness in some experiments.
Future Directions
There are several future directions for the research and development of HAPA. One potential area of research is the development of new synthetic methods for HAPA, which could improve its yield and purity. Another area of research is the investigation of HAPA's potential applications in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of HAPA and its potential side effects.
Synthesis Methods
HAPA can be synthesized using a variety of methods, including the reaction of 4-hydroxy-3-(1-piperidinylmethyl)phenol with acetic anhydride in the presence of a catalyst. This method yields HAPA with a purity of over 98%, making it suitable for use in scientific research.
properties
CAS RN |
13886-01-6 |
|---|---|
Product Name |
n-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide |
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-11(17)15-13-5-6-14(18)12(9-13)10-16-7-3-2-4-8-16/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,15,17) |
InChI Key |
XBINDAWVWKMUDS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCCC2 |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCCC2 |
synonyms |
N-(4-HYDROXY-3-(1-PIPERIDINYLMETHYL) PHENYL)ACETAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
